molecular formula C13H13F3N4O2S2 B2544542 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2415520-31-7

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2544542
CAS No.: 2415520-31-7
M. Wt: 378.39
InChI Key: FZMGNKUPKQTDFM-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps One common method starts with the preparation of 5-methyl-1,3,4-thiadiazole, which is then reacted with azetidine derivativesThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like amines or halides .

Scientific Research Applications

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application, but it often involves the disruption of cellular processes in microbes or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a promising candidate for various applications .

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2S2/c1-8-17-18-12(23-8)20-6-9(7-20)19-24(21,22)11-5-3-2-4-10(11)13(14,15)16/h2-5,9,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMGNKUPKQTDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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